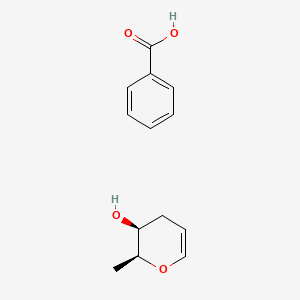
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol is an organic compound that combines the structural features of benzoic acid and a pyran derivative Benzoic acid is a simple aromatic carboxylic acid, while the pyran derivative is a cyclic ether with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the condensation of benzoic acid with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Another approach involves the use of alcohol dehydrogenases (ADHs) to catalyze the interconversion between alcohols and aldehydes or ketones. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media can also improve the solubility of substrates and facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be compared with other similar compounds, such as dicarboxylic acids and other pyran derivatives.
Dicarboxylic Acids: These compounds contain two carboxyl groups and exhibit similar chemical behavior and reactivity to monocarboxylic acids.
Pyran Derivatives: These compounds contain a pyran ring and may have various functional groups attached. Examples include 2H-pyran-3-ol and 2-methyl-3,4-dihydro-2H-pyran.
The uniqueness of this compound lies in its combination of benzoic acid and pyran structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
171109-63-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;1-5-6(7)3-2-4-8-5/h1-5H,(H,8,9);2,4-7H,3H2,1H3/t;5-,6-/m.0/s1 |
InChI Key |
RZJNECVRFOEFHW-LOLRQIBTSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1C(CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


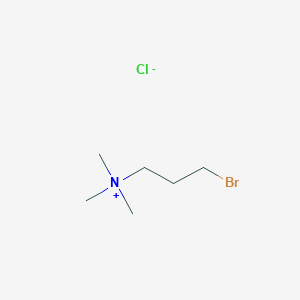
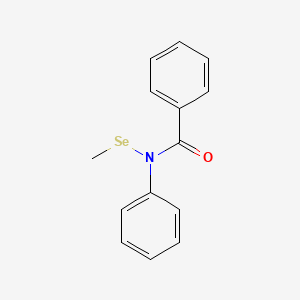
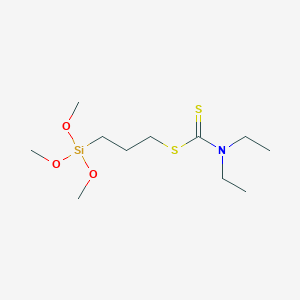
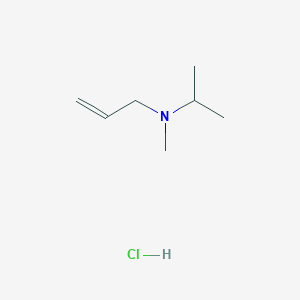
![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)
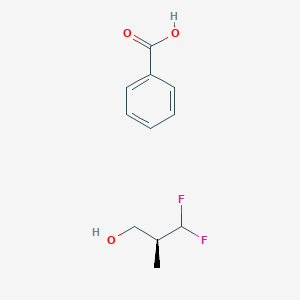

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
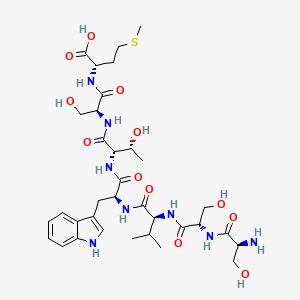
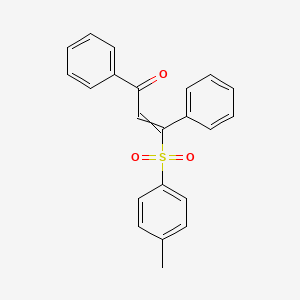
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
